molecular formula C20H18ClNO3 B5400819 2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline

2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline

Cat. No.: B5400819
M. Wt: 355.8 g/mol
InChI Key: YYXVSELGSNKKDZ-VQHVLOKHSA-N
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Description

2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline is an organic compound with a complex structure that includes a quinoline core substituted with a 3-chloro-4,5-dimethoxyphenyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline is unique due to its specific combination of a quinoline core with a 3-chloro-4,5-dimethoxyphenyl group and an ethenyl linkage. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-23-17-6-4-5-14-8-10-15(22-19(14)17)9-7-13-11-16(21)20(25-3)18(12-13)24-2/h4-12H,1-3H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXVSELGSNKKDZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C(=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C(=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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